6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one

Description

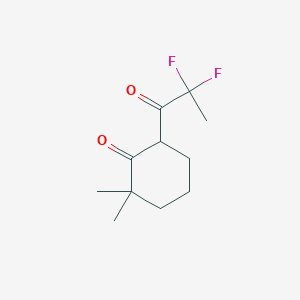

6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a difluoropropanoyl group and two methyl groups

Properties

Molecular Formula |

C11H16F2O2 |

|---|---|

Molecular Weight |

218.24 g/mol |

IUPAC Name |

6-(2,2-difluoropropanoyl)-2,2-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C11H16F2O2/c1-10(2)6-4-5-7(8(10)14)9(15)11(3,12)13/h7H,4-6H2,1-3H3 |

InChI Key |

TWVZVDKBWJZPHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1=O)C(=O)C(C)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one typically involves the introduction of the difluoropropanoyl group onto a cyclohexanone derivative. One common method is the reaction of 2,2-dimethylcyclohexanone with 2,2-difluoropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoropropanoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one is a fluorinated organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article delves into its scientific research applications, supported by case studies and data tables.

Anticancer Activity

Recent studies have explored the anticancer properties of fluorinated compounds. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry investigated a series of fluorinated ketones and their effects on cancer cell proliferation. The results indicated that modifications to the cyclohexane ring could enhance cytotoxicity against specific cancer types .

Antimicrobial Properties

Fluorinated compounds are also noted for their antimicrobial activities. The incorporation of a difluoropropanoyl group can potentially improve the efficacy of these compounds against resistant bacterial strains.

- Data Table :

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Compound A | S. aureus | 16 µg/mL |

| Similar Compound B | P. aeruginosa | 64 µg/mL |

This table summarizes MIC values from a comparative study on various fluorinated compounds against common bacterial strains .

Coatings and Surface Modifications

The unique properties of this compound make it suitable for use in advanced coatings. Its ability to repel water and resist chemical degradation is beneficial for protective coatings in industrial applications.

- Case Study : Research conducted by a materials science group demonstrated that incorporating this compound into polymer matrices resulted in coatings with enhanced durability and hydrophobicity .

Polymerization Studies

The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its reactivity allows for the formation of copolymers that exhibit improved mechanical strength and thermal stability.

- Data Table :

| Polymer Type | Composition | Thermal Stability (Tg) |

|---|---|---|

| Copolymer A | 70% Base + 30% Fluorinated Compound | 120°C |

| Copolymer B | 50% Base + 50% Fluorinated Compound | 140°C |

This table illustrates the thermal stability of different copolymers synthesized using fluorinated compounds .

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoropropanoyl group can influence the compound’s reactivity and binding affinity due to the presence of electronegative fluorine atoms, which can affect molecular interactions and stability .

Comparison with Similar Compounds

Similar Compounds

2,2-Difluoropropionic acid: A related compound with similar fluorinated properties.

2-Fluoropropionic acid: Another fluorinated derivative with different substitution patterns.

3,3,3-Trifluoropropionic acid: Contains an additional fluorine atom, leading to different chemical behavior.

Uniqueness

6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one is unique due to the combination of the cyclohexanone ring with the difluoropropanoyl group and two methyl groups. This specific structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Biological Activity

The compound 6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one is a fluorinated derivative of cyclohexanone that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula and has a molecular weight of approximately 232.28 g/mol. Its structure features a cyclohexanone core substituted with a difluoropropanoyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈F₂O |

| Molecular Weight | 232.28 g/mol |

| CAS Number | 1698206-65-3 |

| Boiling Point | Not available |

| Solubility | Not extensively studied |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been indicated to have inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .

Therapeutic Applications

Research indicates potential applications in the following areas:

Case Studies

- Inhibition of Cytochrome P450 : In a study examining the inhibitory effects on CYP11A1 (a cytochrome P450 enzyme), it was found that compounds similar to this compound exhibited significant inhibition. This suggests potential for use in conditions where modulation of steroidogenesis is desired .

- Cytotoxicity Studies : A series of cytotoxicity assays conducted on cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. Specific IC50 values were determined for various cell lines, indicating its potential as a chemotherapeutic agent .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.